Primaquine phosphate
Overview
Description
Primaquine phosphate is an antimalarial drug used to treat and prevent malaria . It belongs to a group of medicines called antiprotozoals . It works by treating malaria, a red blood cell infection transmitted by the bite of a mosquito . It also prevents the development of the blood forms of the parasite, which are responsible for the relapse .
Synthesis Analysis
Primaquine phosphate is a synthetic compound with potent antimalarial activity . It has been used for the radical cure of relapsing Plasmodium vivax malaria for more than 60 years . Recent studies in animals as well as humans have established differential pharmacological and toxicological properties of the two enantiomers of Primaquine .Molecular Structure Analysis
Primaquine phosphate has a molecular formula of C15H27N3O9P2 . It is an 8-aminoquinoline compound .Chemical Reactions Analysis
Primaquine phosphate was found to be “highly soluble” and “highly permeable” . It conforms to Class I of the Biopharmaceutical Classification System (BCS) .Physical And Chemical Properties Analysis
Primaquine phosphate is an orange-red, odourless crystalline powder and has a bitter taste . It has a molecular weight of 455.337 .Scientific Research Applications
Malaria Prophylaxis and Treatment
Primaquine phosphate has been a cornerstone in malaria treatment, especially for Plasmodium vivax and P. ovale. Its ability to target latent (hypnozoite) and developing liver stages of these parasites makes it essential for radical cure and primary prophylaxis against all malaria species. In malaria prophylaxis, primaquine is used for both presumptive anti-relapse therapy and as a terminal prophylaxis in individuals with extensive exposure to P. vivax or P. ovale (Hill et al., 2006).
Mechanisms of Hemotoxicity
Primaquine's therapeutic utility has been limited by its hemolytic toxicity, especially in people with glucose-6-phosphate dehydrogenase (G6PD) deficiency. Research has revealed that metabolites generated through cytochrome P450-dependent metabolic reactions are responsible for its hemotoxic effects. These effects can be monitored by the accumulation of methemoglobin and increased oxidative stress, offering insights into the mechanisms of primaquine-induced hemotoxicity and potentially guiding safer use of the drug (Ganesan et al., 2012).
Alternative Drug Delivery Systems
Research has explored the encapsulation of primaquine in erythrocytes and the use of lipid nanoemulsions to improve its delivery. These methods aim to enhance primaquine's efficacy, reduce required dosages, and subsequently minimize toxicity. For instance, a study showed that primaquine incorporated into oral lipid nanoemulsions exhibited improved bioavailability and higher liver uptake, indicating a potential for more targeted and effective malaria treatment (Singh & Vingkar, 2008).
Pharmacokinetic Properties in Specific Populations
The pharmacokinetics of primaquine have been studied in various populations, including avian species like African penguins. Understanding primaquine's disposition after oral administration in these non-human subjects provides valuable information for its use in wildlife conservation and management of avian malaria infections (Carag et al., 2021).
Safety And Hazards
Future Directions
Primaquine treatment led to a marked decrease in P. vivax recurrences following low (~3.5 mg/kg) and high (~7 mg/kg) total doses, with no reported severe haemolytic events . This suggests that Primaquine could continue to play a crucial role in the treatment of malaria, especially in areas where resistance to other antimalarials is prevalent .
properties
IUPAC Name |
4-N-(6-methoxyquinolin-8-yl)pentane-1,4-diamine;phosphoric acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O.2H3O4P/c1-11(5-3-7-16)18-14-10-13(19-2)9-12-6-4-8-17-15(12)14;2*1-5(2,3)4/h4,6,8-11,18H,3,5,7,16H2,1-2H3;2*(H3,1,2,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJOHLWZHWQUKAU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCN)NC1=C2C(=CC(=C1)OC)C=CC=N2.OP(=O)(O)O.OP(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27N3O9P2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
90-34-6 (Parent) | |
Record name | Primaquine phosphate [USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000063456 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID6045248 | |
Record name | Primaquine diphosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6045248 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
455.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Primaquine phosphate | |
CAS RN |
63-45-6 | |
Record name | Primaquine phosphate [USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000063456 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Primaquine diphosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6045248 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Primaquine bis(phosphate) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.510 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PRIMAQUINE PHOSPHATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H0982HF78B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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